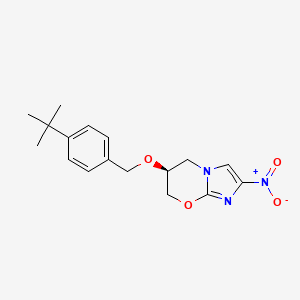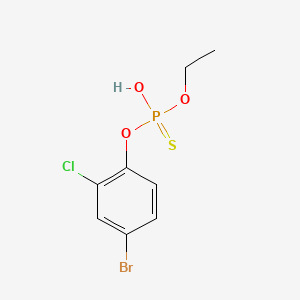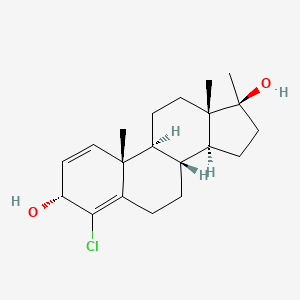
Androsta-1,4-diene-3,17-diol, 4-chloro-17-methyl-, (3alpha,17beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androsta-1,4-diene-3,17-diol, 4-chloro-17-methyl-, (3alpha,17beta)-, also known as Chlorodehydromethylandrostenediol, is a synthetic, orally active anabolic-androgenic steroid (AAS). It is a 17-alpha alkylated derivative of 4-androstenediol. This compound was introduced as a dietary supplement and putative prohormone under the name Halodrol-50 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Androsta-1,4-diene-3,17-diol, 4-chloro-17-methyl-, (3alpha,17beta)- involves the alkylation of 4-androstenediolThe reaction conditions often include the use of strong bases and solvents to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chloro group at the C4 position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Androsta-1,4-diene-3,17-diol, 4-chloro-17-methyl-, (3alpha,17beta)- has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of anabolic steroids.
Biology: Studied for its effects on muscle growth and development in various biological models.
Medicine: Investigated for its potential therapeutic applications in treating muscle-wasting diseases and hormonal imbalances.
Industry: Utilized in the development of performance-enhancing supplements and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects by interacting with androgen receptors in the body. It mimics the action of natural androgens, leading to increased protein synthesis and muscle growth. The presence of the chloro group at the C4 position prevents aromatization, reducing the risk of estrogenic side effects .
Comparación Con Compuestos Similares
Similar Compounds
Chloromethylandrostenediol: Another synthetic anabolic-androgenic steroid with similar properties but different structural modifications.
Chlorodehydromethyltestosterone: A related compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Androsta-1,4-diene-3,17-diol, 4-chloro-17-methyl-, (3alpha,17beta)- is unique due to its specific structural modifications, which enhance its anabolic activity while minimizing androgenic and estrogenic side effects. The presence of the chloro group at the C4 position is a key factor in its distinct pharmacological profile .
Propiedades
Número CAS |
1338221-87-6 |
|---|---|
Fórmula molecular |
C20H29ClO2 |
Peso molecular |
336.9 g/mol |
Nombre IUPAC |
(3R,8R,9S,10R,13S,14S,17S)-4-chloro-10,13,17-trimethyl-3,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H29ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,16,22-23H,4-7,10-11H2,1-3H3/t12-,13+,14+,16-,18-,19+,20+/m1/s1 |
Clave InChI |
ZHWBNJVZZYSUJZ-BUTDJBELSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C([C@@H](C=C[C@]34C)O)Cl |
SMILES canónico |
CC12CCC3C(C1CCC2(C)O)CCC4=C(C(C=CC34C)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


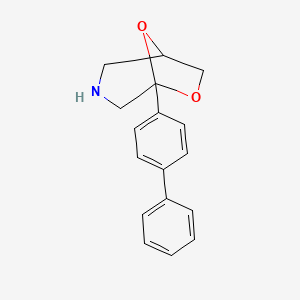
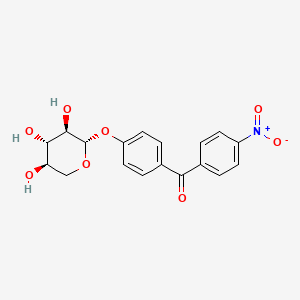


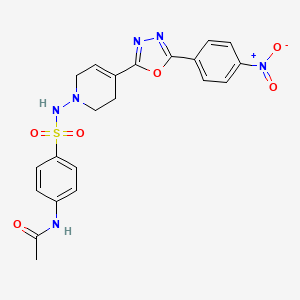

![Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-dodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12703640.png)

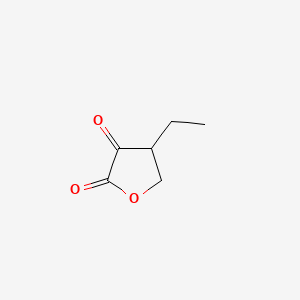

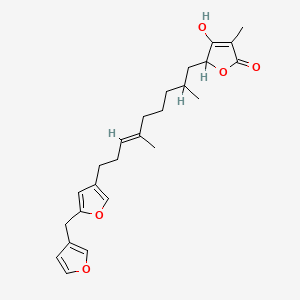
![1-Benzyl-4,5-dihydro-1-[3-[(1-oxotetradecyl)amino]propyl]-2-tridecyl-1H-imidazolium chloride](/img/structure/B12703679.png)
